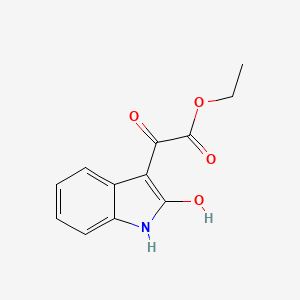

ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate”, indole derivatives have been synthesized through various methods. For instance, one study describes the structure-guided design and synthesis of indole analogues targeting the colchicine binding site in tubulin . Another study discusses the organocatalyzed one-pot three-component synthesis of oxindole derivatives .Molecular Structure Analysis

The molecular structure of indole derivatives can be complex and varies based on the specific derivative. The structure is typically analyzed using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For example, ABI-231, an indole analogue, has been shown to disrupt tubulin polymerization, promote microtubule fragmentation, and inhibit cancer cell migration .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For example, the molecular weight, hydrogen bond donor count, and other properties can be computed .Scientific Research Applications

Cancer Research

Indole derivatives, such as ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate, have been extensively studied for their potential in cancer treatment. They exhibit various biologically vital properties and have shown promise in inhibiting the growth of cancer cells . The compound’s ability to interact with cellular biology makes it a candidate for developing novel anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them valuable in the development of new antibiotics. Research has indicated that compounds like ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate can be effective against a range of microbial pathogens . This application is particularly relevant in the face of rising antibiotic resistance.

Neurodegenerative Diseases

Indole compounds have shown potential in the treatment of neurodegenerative diseases. Their ability to modulate neurological pathways could lead to new treatments for conditions such as Alzheimer’s and Parkinson’s disease .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic effects of indole derivatives are well-documented. Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate may be used to develop drugs that can alleviate pain and reduce inflammation, offering potential benefits for patients with chronic inflammatory diseases .

Agricultural Chemistry

Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates various aspects of plant growth. Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate could be used to synthesize analogs of plant hormones, contributing to agricultural research and development .

Drug Discovery and Development

The structural versatility of indole derivatives allows for the creation of a wide array of pharmacologically active compounds. Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate serves as a key intermediate in the synthesis of molecules with potential therapeutic applications, playing a significant role in drug discovery efforts .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives have been shown to exhibit various biologically vital properties . The interaction of these compounds with their targets can lead to changes at the cellular level, contributing to their therapeutic effects .

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological processes . These compounds can interact with various biochemical pathways, leading to downstream effects that contribute to their biological activity .

Result of Action

Indole derivatives are known to have various biologically significant properties, suggesting that they can induce a range of molecular and cellular effects .

properties

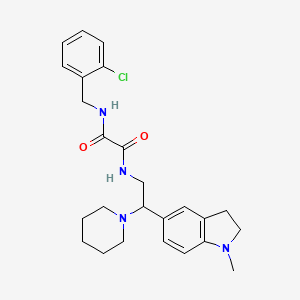

IUPAC Name |

ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)10(14)9-7-5-3-4-6-8(7)13-11(9)15/h3-6,13,15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOKEYCGLILYPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2878027.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2878028.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2878029.png)

![2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}a cetic acid](/img/structure/B2878038.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)

![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride](/img/structure/B2878044.png)

![N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2878046.png)